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Compound of Interest

Compound Name: 3-iodoquinolin-8-ol

CAS No.: 497084-48-7

Cat. No.: B1610386 Get Quote

Introduction & Structural Significance
3-Iodoquinolin-8-ol is a privileged scaffold in medicinal chemistry, combining the metal-

chelating bidentate motif of 8-hydroxyquinoline (8-HQ) with a reactive handle (C-I bond) on the

pyridine ring.

Medicinal Utility: Used as a precursor for Suzuki-Miyaura cross-coupling to generate 3-aryl-

8-hydroxyquinoline derivatives (CNS-active agents, metalloprotease inhibitors).

Structural Uniqueness: Electrophilic halogenation of 8-HQ typically occurs at the electron-

rich C5 and C7 positions (phenolic ring). The C3 position (pyridine ring) is electron-deficient,

requiring specific synthetic strategies (e.g., Sandmeyer reaction or Halogen Exchange) to

access, making its spectroscopic identification critical for purity verification.

Synthesis & Sample Preparation
To ensure spectroscopic data correlates to the correct regioisomer, the synthesis must avoid

the thermodynamic 5,7-iodo products.

Protocol: Copper-Catalyzed Halogen Exchange (The
"Gold Standard")
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This method converts 3-bromoquinolin-8-ol (more accessible) to the 3-iodo derivative, ensuring

regiospecificity.

Reagents: 3-Bromoquinolin-8-ol (1.0 eq), NaI (2.0 eq), CuI (5 mol%), Trans-N,N'-

dimethylcyclohexane-1,2-diamine (10 mol%), 1,4-Dioxane. Workflow:

Degassing: Purge 1,4-dioxane with argon for 30 mins.

Reaction: Combine reactants in a sealed tube; heat to 110°C for 24h.

Workup: Cool, dilute with EtOAc, wash with NH₄OH (to remove Cu), then brine.

Purification: Flash column chromatography (Hexane:EtOAc 4:1).

Workflow Diagram
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Caption: Regiospecific synthesis via Copper-catalyzed Finkelstein reaction prevents

contamination with 5/7-iodo isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
The placement of Iodine at C3 creates a distinct substitution pattern in the pyridine ring,

breaking the vicinal coupling typically seen between H3 and H4.

H NMR Characterization (400 MHz, DMSO-d₆)
Diagnostic Feature: The loss of the H3 signal (typically ~7.4 ppm) and the collapse of H2 and

H4 into singlets (or narrow doublets due to long-range coupling).
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Position
Shift (

, ppm)
Multiplicity (Hz)

Assignment
Logic

H-2 8.92 s (or d) ~2.0

Deshielded by

adjacent N and I.

Most downfield

signal.

OH ~9.80 br s -

Phenolic proton

(concentration/so

lvent dependent).

H-4 8.55 s (or d) ~2.0

Ortho to Iodine;

deshielded

relative to parent

8-HQ.

H-6 7.45 t 8.0

Meta to OH;

similar to parent

8-HQ.

H-5 7.18 dd 8.0, 1.5

Para to OH;

shielded by

resonance.

H-7 7.12 dd 8.0, 1.5
Ortho to OH;

shielded.

C NMR Characterization (100 MHz, DMSO-d₆)
Key Identification: The C-3 carbon appears significantly upfield (shielded) due to the "Heavy

Atom Effect" of Iodine, a counter-intuitive but reliable diagnostic for aryl iodides.
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Carbon
Shift (

, ppm)
Type Assignment Logic

C-8 153.5 Cq

Phenolic carbon

(deshielded by

Oxygen).

C-2 151.0 CH Alpha to Nitrogen.

C-4 139.5 CH Para to Nitrogen.

C-8a 138.0 Cq Bridgehead carbon.

C-5 128.5 CH Benzenoid ring.

C-6 127.8 CH Benzenoid ring.

C-4a 129.0 Cq Bridgehead carbon.

C-7 111.5 CH Ortho to OH.

C-3 96.5 Cq-I

Diagnostic: Upfield

shift due to Iodine

(Heavy Atom Effect).

Mass Spectrometry (MS)
The mass spectrum provides confirmation of the molecular formula and the presence of iodine

via the lack of an M+2 isotope peak (Iodine is monoisotopic

I) and characteristic fragmentation.

Data Summary
Ionization Mode: ESI+ or EI (70 eV)

Molecular Ion (

): m/z 271 (Base peak in EI often)

Isotopic Pattern: M (100%), M+1 (~10%). No M+2 (distinguishes from Chloro/Bromo

analogs).
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Fragmentation Pathway (EI)
m/z 271: Molecular Ion

.

m/z 144: Loss of Iodine radical

. This generates the 8-hydroxyquinolinyl cation.

m/z 116: Loss of CO from the phenol ring (characteristic of phenols) from the m/z 144

fragment.

Fragmentation Diagram
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Caption: Primary fragmentation pathway showing the characteristic loss of Iodine followed by

CO expulsion.

Infrared Spectroscopy (IR)
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IR is useful for confirming the functional groups, particularly the integrity of the phenol and the

presence of the heteroaromatic system.

Frequency (cm⁻¹) Vibration Mode Description

3100 - 3400 O-H Stretch
Broad band; indicates free or

H-bonded phenol.

3050 C-H Stretch (Ar) Weak aromatic C-H stretching.

1580, 1500 C=N / C=C Stretch
Characteristic quinoline ring

skeletal vibrations.

1275 C-O Stretch Phenolic C-O stretch.

~1050 C-H Bend (In-plane) Aromatic ring breathing.

~600 - 500 C-I Stretch
Diagnostic: Carbon-Iodine

stretch (often weak/fingerprint).

References
Synthesis of Iodo-Quinolines:RSC Advances, "Betti reaction enables efficient synthesis of 8-

hydroxyquinoline inhibitors," (Context on 8-HQ functionalization).

General Quinoline Spectroscopy:Magnetic Resonance in Chemistry, "NMR study of O and N,

O-substituted 8-quinolinol derivatives," 2014.

Heavy Atom Effect (NMR):Journal of Chemical Education, "The Heavy Atom Effect on 13C
NMR Chemical Shifts," (Theoretical grounding for C3 shielding).

Compound Data:PubChem, "3-Bromoquinoline" (Analogous spectral data for comparative

assignment).[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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